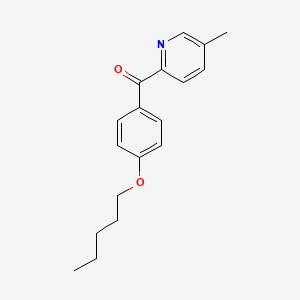
5-Methyl-2-(4-pentyloxybenzoyl)pyridine
Overview
Description
Scientific Research Applications
Synthesis of Thiazolo[4,5-b]pyridines
5-Methyl-2-(4-pentyloxybenzoyl)pyridine: is a valuable precursor in the synthesis of thiazolo[4,5-b]pyridines . These compounds are of significant interest due to their multifaceted pharmacological effects and therapeutic applications. The synthetic approaches often involve annulation of a thiazole heterocycle to the pyridine ring, leading to a bicyclic scaffold that exhibits high biological activity.
Development of Antioxidant Agents
Recent studies have identified thiazolo[4,5-b]pyridines, synthesized from pyridine derivatives like 5-Methyl-2-(4-pentyloxybenzoyl)pyridine, as potent antioxidants . These compounds can neutralize free radicals and are being explored for their potential to mitigate oxidative stress-related diseases.
Antimicrobial Activity
The structural complexity of thiazolo[4,5-b]pyridines derived from this compound has been associated with antimicrobial properties . Research is ongoing to develop new antimicrobial agents that can combat resistant strains of bacteria and other pathogens.
Herbicidal Applications
Agricultural research has leveraged compounds like 5-Methyl-2-(4-pentyloxybenzoyl)pyridine to develop novel herbicides . These herbicides target specific pathways in weeds, offering a more targeted approach to weed management.
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolo[4,5-b]pyridines is being explored, with promising results in reducing inflammation markers . This application is particularly relevant in the treatment of chronic inflammatory diseases.
Antifungal Uses
Fungal infections pose a significant challenge in both agriculture and medicine. Derivatives of 5-Methyl-2-(4-pentyloxybenzoyl)pyridine have shown antifungal activity , providing a basis for the development of new antifungal drugs.
Antitumor Activity
The antitumor properties of thiazolo[4,5-b]pyridines are under investigation, with some derivatives demonstrating the ability to inhibit the growth of cancer cells . This research is crucial for the development of new chemotherapeutic agents.
Histamine H3 Receptor Antagonism
Some thiazolo[4,5-b]pyridines, synthesized from 5-Methyl-2-(4-pentyloxybenzoyl)pyridine, have been reported as histamine H3 receptor antagonists . This application has implications for the treatment of disorders related to neurotransmitter regulation.
properties
IUPAC Name |
(5-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-12-21-16-9-7-15(8-10-16)18(20)17-11-6-14(2)13-19-17/h6-11,13H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSUNUOTJWFKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217325 | |
| Record name | (5-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187166-55-7 | |
| Record name | (5-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)
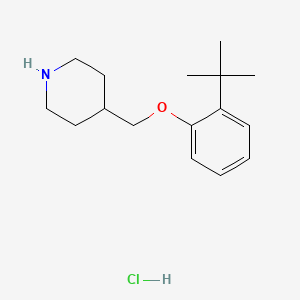
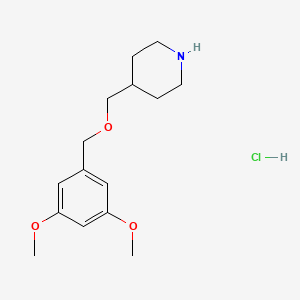
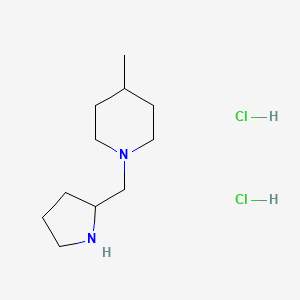
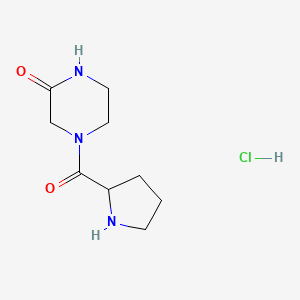
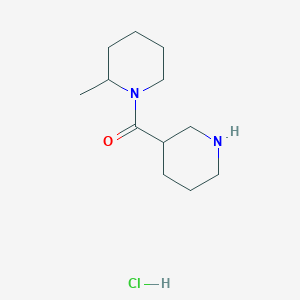


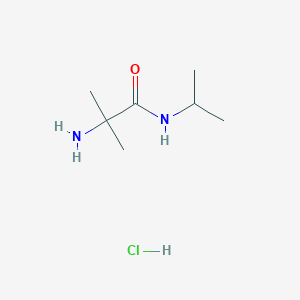
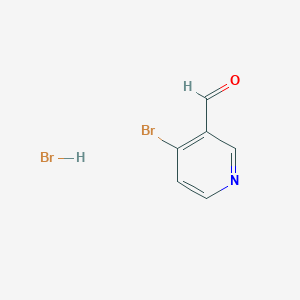
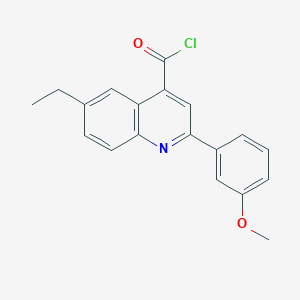
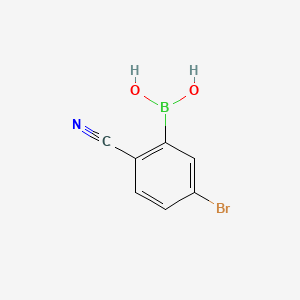
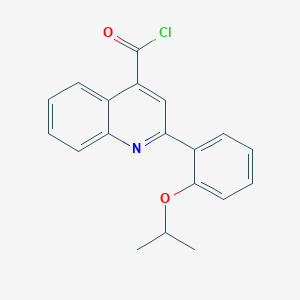
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)